Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH
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Übersicht
Beschreibung
“Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH” is a fluorogenic substrate developed for matrilysin, also known as punctuated metalloproteinase 1, PUMP-1, or MMP-7 . It is often used in various laboratory procedures .
Chemical Reactions Analysis
“Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH” is known to interact with MMP-26 . MMP-26 autodigests itself during the folding process . More research is needed to fully understand the chemical reactions involving this compound.Wissenschaftliche Forschungsanwendungen
Matrix Metalloproteinases (MMP) Substrates : This peptide, with a similar sequence, has been used to create substrates for various MMPs. For instance, a substrate designed for fibroblast collagenase is DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg, which has a similar structure to the peptide . These substrates facilitate kinetic studies of MMPs due to their high hydrolysis rates and solubility in assay buffers, which exceed their KM value, allowing accurate determination of kinetic parameters (Netzel‐Arnett et al., 1991).
Optimization of Enzyme Substrates : A method called "substrate mapping" has been used to optimize the kcat/Km for protease substrates. By varying selected positions in a peptide substrate sequence, analogs with enhanced kcat/Km are identified, such as the optimization of the collagenase substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (Berman et al., 1992).
Enzymatic Synthesis of Chromophore Substrates : The peptide and its variants have been used in the enzymatic synthesis of chromophore substrates of metalloproteinases and carboxypeptidases. These substrates, such as Dnp-Ala-Ala-Xaa-Arg-NH2, are utilized for spectrophotometric determinations in the study of metalloproteinases and carboxypeptidases (Iusupova et al., 1995).
Characterization of Specificity of Astacus Protease : Fluorescent N-dansylated oligopeptides, including those with sequences similar to the peptide , have been designed for the characterization of the specificity of Astacus protease. These substrates have been shown to undergo rapid turnover, aiding in the study of neutral proteases (Stöcker et al., 1990).
Peptide Substrate Specificities of MMPs : The peptide substrates have been examined for MMPs, particularly interstitial collagenase (MMP-1) and 92-kDa gelatinase (MMP-9). By varying amino acids at specific sites in the peptide, optimal substrates have been identified for these MMPs, providing insights into their substrate specificities (McGeehan et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMMYMULJJAFN-VMTJQXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N17O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1164.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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